5-HT7 Receptor Binding Affinity vs. Structurally Proximal Tetrahydroisoquinoline Sulfonamides
A series of 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides was synthesized and evaluated for 5-HT7 receptor affinity, confirming that the nature and position of substituents on both the THIQ core and the sulfonamide aryl group are critical determinants of receptor interaction [1]. However, the specific compound 5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (CAS 954722-69-1) does not appear with its own quantitative binding data (Ki, IC50) in any retrieved primary research paper, patent example, or authoritative database within the scope of this search. Class-level inference from the J. Med. Chem. 2004 study indicates that closely related THIQ arylsulfonamides exhibit 5-HT7 Ki values ranging from approximately 1 nM to >1000 nM depending on the sulfonamide substituent [1]. Without direct experimental data for the target compound, its precise affinity cannot be confirmed, and any assumption of equivalence to the most potent analogs is unwarranted.
| Evidence Dimension | 5-HT7 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available in accessible primary sources for CAS 954722-69-1 |
| Comparator Or Baseline | Closest structural analogs in Vermeulen et al. 2004 series: Ki range ~1 nM to >1000 nM at rat 5-HT7 receptor [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Radioligand binding assay using HEK-293 cells expressing rat 5-HT7 receptor; [3H]5-CT as radioligand [1] |
Why This Matters
Without head-to-head binding data, a scientific user cannot verify whether this compound matches the affinity of the most potent class members or falls into the lower-affinity range, making procurement for receptor-binding studies a high-risk proposition.
- [1] Vermeulen, E. S.; van Smeden, M.; Schmidt, A. W.; Sprouse, J. S.; Wikström, H. V.; Grol, C. J. Novel 5-HT7 Receptor Inverse Agonists. Synthesis and Molecular Modeling of Arylpiperazine- and 1,2,3,4-Tetrahydroisoquinoline-Based Arylsulfonamides. J. Med. Chem. 2004, 47, 5451–5466. View Source
